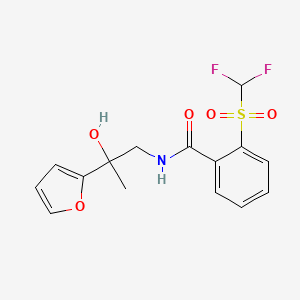

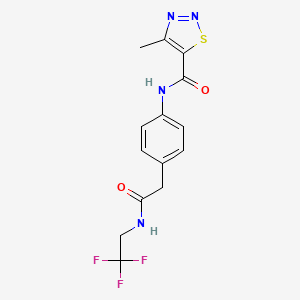

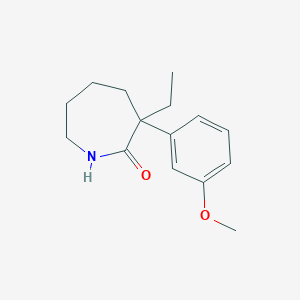

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 4,6-dimethoxy-1,3,5-triazine . The 4,6-dimethoxy-1,3,5-triazine derivatives are known for their use in the activation of carboxylic acids, particularly for amide synthesis .

Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are synthesized by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) in THF .

Chemical Reactions Analysis

The compound, being a derivative of 4,6-dimethoxy-1,3,5-triazine, might be involved in similar reactions. For instance, DMTMM is used for the activation of carboxylic acids, particularly for amide synthesis . It can also be used to make esters from the corresponding alcohol and carboxylic acid .

Applications De Recherche Scientifique

Peptide Synthesis

This compound is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the primary links joining amino acids in proteins .

Amide Synthesis

The compound is a highly effective coupling reagent used for amide synthesis . It facilitates the condensation of carboxylic acids and amines to form the corresponding amides .

Ester Preparation

In addition to amide synthesis, this compound is also used for the preparation of esters . It aids in the esterification of carboxylic acids with alcohols to produce the corresponding esters .

Pharmaceutical Intermediate

The compound serves as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical drugs, contributing to the development of new treatments and therapies .

5. Development of Carboxymethyl Cellulose (CMC) Films The compound has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of the compound effectively improved moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability .

Synthesis of Other Chemical Compounds

This compound was quantitatively synthesized by the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in THF . This indicates its potential use in the synthesis of other chemical compounds .

Mécanisme D'action

Mode of Action

It is known that the compound can act as a coupling reagent in peptide synthesis . It facilitates the formation of amide bonds between carboxylic acids and amines .

Biochemical Pathways

The compound is involved in the synthesis of esters and peptides in both solution and solid-phase . It also plays a role in the cyclization of linear tetrapeptides . The by-product of the reaction with this compound, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, is highly water soluble and can be easily removed from the main reaction product .

Result of Action

The molecular and cellular effects of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide’s action are largely dependent on its role as a coupling reagent in peptide synthesis . It facilitates the formation of amide bonds, which are crucial in the structure of peptides and proteins .

Action Environment

The action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide can be influenced by various environmental factors. For instance, the amount of alcohols can be reduced to a stoichiometric amount by conducting the reaction in tetrahydrofuran

Propriétés

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N4O4S/c1-21-11-16-10(17-12(18-11)22-2)6-15-23(19,20)7-3-4-8(13)9(14)5-7/h3-5,15H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJRIGCAYXJVJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride](/img/structure/B2802094.png)

![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2802102.png)

![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)

![3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide](/img/structure/B2802109.png)

![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)